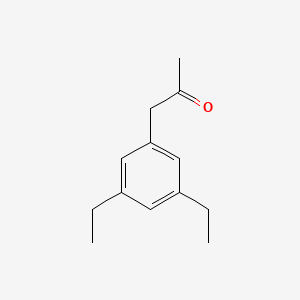![molecular formula C18H24O3 B14064048 (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Epiestriol involves the hydroxylation of estradiol at the 16β position. This can be achieved through various chemical reactions, including the use of specific catalysts and reagents to ensure the hydroxyl group is added at the correct position .
Industrial Production Methods
Industrial production of 16-Epiestriol typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) to ensure the compound’s purity is greater than 93% .
Análisis De Reacciones Químicas
Types of Reactions
16-Epiestriol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Epiestriol, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
16-Epiestriol has a wide range of scientific research applications, including:
Mecanismo De Acción
16-Epiestriol exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can regulate gene transcription, leading to the formation of messenger RNA and the production of specific proteins that express its biological effects . Additionally, its anti-inflammatory properties are thought to be mediated through pathways that do not involve glycogenic activity .
Comparación Con Compuestos Similares
16-Epiestriol is similar to other estrogens like estriol and estradiol but has unique properties that distinguish it from these compounds. For example, unlike estriol, 16-Epiestriol has significant anti-inflammatory properties without glycogenic activity . Similar compounds include:
Estriol: 16α-hydroxy-17β-estradiol
Estradiol: 17β-estradiol
17α-Epiestriol: Another epimer of estriol.
These compounds share structural similarities but differ in their biological activities and therapeutic potentials.
Propiedades
Fórmula molecular |
C18H24O3 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1 |
Clave InChI |
PROQIPRRNZUXQM-KXGAMWBWSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


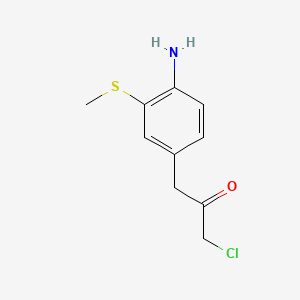
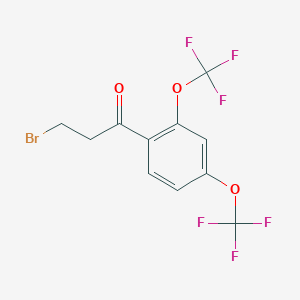
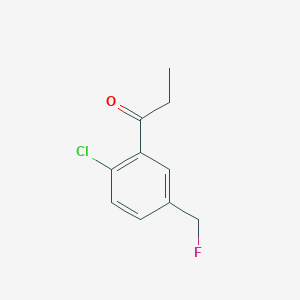
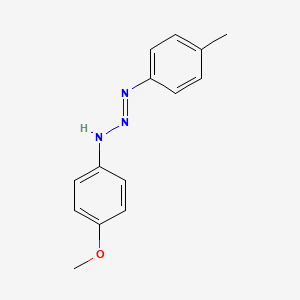
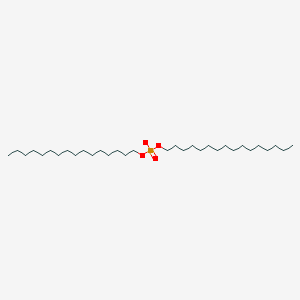
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)
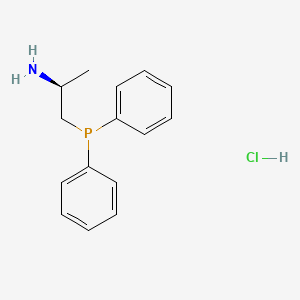
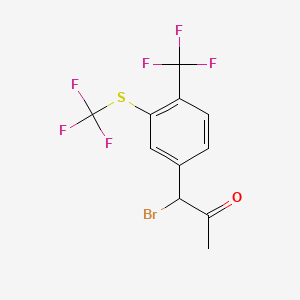
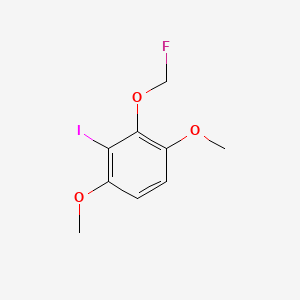
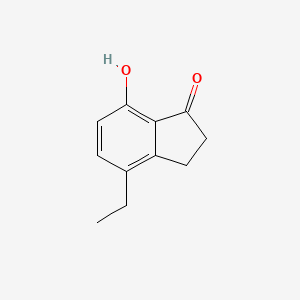
![Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-](/img/structure/B14064014.png)


